molecular formula C17H17N3O2 B1419946 3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204296-98-9

3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1419946
CAS No.: 1204296-98-9
M. Wt: 295.34 g/mol
InChI Key: NABBFKQFNAVHOD-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a pyrazolo[1,5-a]pyrimidine derivative characterized by a carboxylic acid group at position 6 and substituents at positions 2, 3, and 5. Its molecular formula is C₁₇H₁₇N₃O₂ (calculated molecular weight: 295.34 g/mol). The compound’s structure includes a 2,5-dimethylphenyl group at position 3, distinguishing it from simpler phenyl-substituted analogs. This substitution pattern enhances steric bulk and modulates electronic properties, which can influence solubility, reactivity, and biological interactions .

Pyrazolo[1,5-a]pyrimidine derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their heterocyclic framework, which allows for diverse functionalization .

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-9-5-6-10(2)13(7-9)15-11(3)19-20-12(4)14(17(21)22)8-18-16(15)20/h5-8H,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABBFKQFNAVHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C3N=CC(=C(N3N=C2C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137298
Record name 3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204296-98-9
Record name 3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204296-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Structure and Properties

The compound features a unique structure characterized by a pyrazolo[1,5-a]pyrimidine core with additional methyl and carboxylic acid substituents. The molecular formula is C14H16N4O2C_{14}H_{16}N_{4}O_{2}, and it exhibits a melting point range of approximately 251-253 °C .

Biological Activity Overview

Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways . The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Anti-inflammatory and Antibacterial Effects
Pyrazolo derivatives are also recognized for their anti-inflammatory and antibacterial activities. The compound has demonstrated potential in reducing inflammation markers and inhibiting bacterial growth in vitro . This dual action makes it a candidate for further exploration in treating inflammatory diseases.

Mechanism of Action
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. For example, studies have indicated that similar compounds can inhibit dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine synthesis and is a target for immunosuppressive therapies .

Case Studies

  • Anticancer Studies : A study evaluated the compound's effects on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated significant cytotoxicity compared to control groups, suggesting a potential role in breast cancer treatment .
  • Synergistic Effects with Doxorubicin : In another investigation, the compound was tested in combination with doxorubicin to assess synergistic effects. The findings revealed enhanced cytotoxicity when used together, indicating its potential as an adjunct therapy in cancer treatment .
  • Antifungal Activity : Recent studies have also explored the antifungal properties of pyrazole derivatives. The compound showed promising results against various fungal strains in vitro, further expanding its potential therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazolo compounds is crucial for optimizing their biological activity. Modifications to the methyl groups or the carboxylic acid moiety can significantly influence their binding affinity to target proteins and overall pharmacological effects. For example:

  • Increasing the number of methyl groups has been associated with enhanced lipophilicity and improved cell membrane permeability.
  • Altering the position of substituents on the pyrazolo ring can affect the selectivity towards specific biological targets .

Scientific Research Applications

Antifungal Activity

DMP has been investigated for its antifungal properties. It is included in formulations aimed at combating fungal pathogens in agricultural settings. For instance, a patent describes its use in combination with other fungicides to enhance efficacy against various plant diseases. The compound acts by inhibiting fungal growth through interference with metabolic pathways essential for fungal survival .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of DMP derivatives. Research indicates that modifications to the pyrazolo[1,5-a]pyrimidine structure can lead to compounds with enhanced cytotoxicity against cancer cell lines. One study demonstrated that specific derivatives exhibited significant inhibition of tumor growth in vitro and in vivo, suggesting a promising avenue for cancer treatment development .

Molecular Targeting

DMP and its analogs have been explored for their ability to target specific molecular pathways involved in disease progression. For example, certain derivatives have shown activity against kinases implicated in cancer proliferation. This targeted approach not only enhances efficacy but also reduces potential side effects associated with traditional chemotherapeutic agents.

Data Tables

Application Description References
Antifungal ActivityEffective against a range of fungal pathogens; used in agricultural formulations
Anticancer PropertiesExhibits cytotoxic effects on cancer cell lines; potential for drug development
Molecular TargetingTargets specific kinases involved in cancer; reduces side effects

Case Study 1: Agricultural Use

In a field trial, DMP was tested alongside established fungicides to evaluate its effectiveness against Fusarium species affecting crops. Results showed that DMP significantly reduced fungal incidence compared to control groups, demonstrating its potential as a viable alternative or complement to existing fungicides .

Case Study 2: Cancer Research

A series of DMP derivatives were synthesized and evaluated for anticancer activity against various human cancer cell lines. The study revealed that certain modifications led to increased potency and selectivity towards cancer cells while sparing normal cells. This finding supports the further exploration of DMP derivatives as targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Target Compound : 3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid C₁₇H₁₇N₃O₂ 295.34 - 2,7-Dimethyl
- 3-(2,5-Dimethylphenyl)
- 6-Carboxylic acid
High steric bulk; moderate solubility in polar solvents
Ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate C₁₇H₁₇N₃O₂ 295.34 - 2,7-Dimethyl
- 3-Phenyl
- 6-Ethyl ester
Lipophilic; used as a synthetic intermediate
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid C₉H₉N₃O₂ 191.18 - 2,7-Dimethyl
- 6-Carboxylic acid
Lower molecular weight; decomposition >250°C
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid C₉H₆ClN₃O₂ 229.62 - 3-Chloro
- 6-Methyl
- 2-Carboxylic acid
Enhanced electrophilicity due to Cl substituent
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate C₁₇H₁₇N₃O₅ 343.33 - 3-(3,4-Dimethoxyphenyl)
- 7-Hydroxy
- 6-Ethyl ester
Polarizable; potential for hydrogen bonding
Key Observations:
  • Acid vs. Ester : Carboxylic acid derivatives (e.g., target compound) exhibit higher polarity and aqueous solubility compared to ester analogs (e.g., ethyl carboxylate in ), which are more lipophilic and suitable for membrane penetration.
  • Electron-Withdrawing Groups : Chlorine substitution (e.g., in ) enhances electrophilicity, favoring interactions with nucleophilic biological targets.
Key Observations:
  • The target compound’s synthesis via nitrile hydrolysis () offers cost efficiency and high purity, making it industrially viable.
  • Cyclocondensation methods () are versatile but often involve prolonged reaction times and hazardous solvents.

Q & A

Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for this compound?

Methodological Answer: Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation reactions between aminopyrazoles and β-diketones or enaminones. For example, refluxing aminopyrazole precursors with substituted benzaldehydes in acetic anhydride/acetic acid with sodium acetate as a catalyst yields structurally diverse derivatives . To adapt this for the target compound, replace the aldehyde with 2,5-dimethylphenylacetylene and optimize reaction time (e.g., 5–6 hours) and solvent (e.g., pyridine) for cyclization. Purification via recrystallization (e.g., ethanol or dioxane) ensures high yields (60–70%) and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH/OH stretches at 3100–3500 cm⁻¹).
  • ¹H/¹³C NMR : Assigns substituent positions. For instance, methyl groups on the phenyl ring appear as singlets at δ 2.2–2.4 ppm, while pyrimidine protons resonate at δ 6.5–8.0 ppm .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 386 for C₂₀H₁₀N₄O₃S derivatives) and fragmentation patterns .

Q. What safety protocols are essential during synthesis and handling?

Methodological Answer: Follow lab safety regulations for hazardous reagents (e.g., chloroacetic acid, sodium metal). Use fume hoods for volatile solvents (acetic anhydride), wear PPE (gloves, goggles), and neutralize waste (e.g., dilute HCl for pyridine quenching). Ensure 100% compliance with safety exams before experimental work .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for higher yields?

Methodological Answer: Apply factorial design to screen variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design tests 8 conditions to identify key factors. Response surface methodology (RSM) then refines optimal parameters (e.g., 120°C, 1:2 acetic anhydride/pyridine ratio). This reduces trial runs by 50% while maximizing yield .

Q. What computational strategies predict the compound’s reactivity and guide functionalization?

Methodological Answer: Quantum chemical calculations (DFT) model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites). Software like Gaussian or ORCA simulates intermediates, while molecular docking predicts binding affinity for biological targets (e.g., kinase inhibitors). Combine with cheminformatics tools (RDKit) to prioritize derivatives for synthesis .

Q. How can contradictory data between experimental and computational results be resolved?

Methodological Answer: Reconcile discrepancies by revisiting computational parameters (e.g., solvent effects in DFT) or experimental conditions (e.g., impurities in NMR). Use ICReDD’s feedback loop: experimental data (e.g., unexpected byproducts) refine computational models, and vice versa. Validate with advanced techniques like X-ray crystallography .

Q. What methodologies assess the biological activity of derivatives, such as enzyme inhibition or anticancer potential?

Methodological Answer:

  • In vitro assays : Screen against cancer cell lines (e.g., MTT assay) and enzymes (e.g., kinase inhibition via ADP-Glo™).
  • SAR studies : Modify substituents (e.g., methyl vs. cyano groups) and correlate with activity. For example, 2,5-dimethylphenyl enhances lipophilicity, improving membrane permeability .
  • ADMET prediction : Use SwissADME or ADMETLab to optimize pharmacokinetics .

Q. How can reaction scalability be addressed without compromising purity?

Methodological Answer: Scale-up requires continuous flow reactors for precise temperature control and reduced side reactions. Use membrane separation (e.g., nanofiltration) to purify intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and adjust residence time dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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